1-Formylpiperidine-3-carboxamide 1-Formylpiperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 130250-55-4
VCID: VC21215684
InChI: InChI=1S/C7H12N2O2/c8-7(11)6-2-1-3-9(4-6)5-10/h5-6H,1-4H2,(H2,8,11)
SMILES: C1CC(CN(C1)C=O)C(=O)N
Molecular Formula: C7H12N2O2
Molecular Weight: 156.18 g/mol

1-Formylpiperidine-3-carboxamide

CAS No.: 130250-55-4

Cat. No.: VC21215684

Molecular Formula: C7H12N2O2

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

1-Formylpiperidine-3-carboxamide - 130250-55-4

Specification

CAS No. 130250-55-4
Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
IUPAC Name 1-formylpiperidine-3-carboxamide
Standard InChI InChI=1S/C7H12N2O2/c8-7(11)6-2-1-3-9(4-6)5-10/h5-6H,1-4H2,(H2,8,11)
Standard InChI Key NADNERWNWVUWEZ-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C=O)C(=O)N
Canonical SMILES C1CC(CN(C1)C=O)C(=O)N

Introduction

Chemical Structure and Properties

1-Formylpiperidine-3-carboxamide (CAS: 130250-55-4) consists of a six-membered piperidine ring with a formyl group (-CHO) attached to the nitrogen at position 1 and a carboxamide group (-CONH₂) at position 3. This structural arrangement creates a molecule with specific chemical reactivity and potential biological interactions.

Basic Properties

The compound has a molecular formula of C7H12N2O2 and a molecular weight of 156.18 g/mol . Its structure contains multiple functional groups that offer sites for potential chemical modifications and interactions with biological targets.

PropertyValue
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
CAS Number130250-55-4
Synonyms3-Piperidinecarboxamide,1-formyl-(9CI); SCHEMBL3396952; DTXSID401297214

Structural Characteristics

The piperidine ring in this compound provides a conformationally restricted scaffold that can be advantageous in drug design. The formyl group at the nitrogen position alters the electronic properties of the piperidine ring, while the carboxamide group offers hydrogen bonding capabilities that can be crucial for biological interactions. These structural features distinguish 1-formylpiperidine-3-carboxamide from other piperidine derivatives and potentially confer unique chemical and biological properties.

Structural Relationships and Comparisons

1-Formylpiperidine-3-carboxamide shares structural similarities with several related compounds that have been more extensively studied. Understanding these relationships can provide insights into its potential properties and applications.

Comparison with 1-Formylpiperidine-3-carboxylic Acid

1-Formylpiperidine-3-carboxylic acid (CAS: 496057-38-6) is closely related to our target compound, differing only in having a carboxylic acid group (-COOH) instead of a carboxamide (-CONH₂) at position 3. Both compounds feature the same basic piperidine scaffold with a formyl group at position 1. The carboxylic acid variant is known for its potential applications in synthesis and biological studies due to its reactivity and functional group arrangement.

Application AreaPotential UseBasis for Inference
Pharmaceutical SynthesisBuilding block for complex moleculesStructural features and reactivity
Medicinal ChemistryPotential kinase inhibitionSimilarity to known ALK inhibitors
Organic ChemistryIntermediate in synthesis routesFunctional group arrangement

Chemical Reactivity and Modifications

The functional groups present in 1-formylpiperidine-3-carboxamide provide multiple sites for chemical reactions and modifications, making it a versatile compound in organic synthesis.

Formyl Group Reactivity

The formyl group (−CHO) at position 1 can participate in various reactions, including reduction to form alcohols, oxidation to carboxylic acids, aldol condensations, and reactions with nucleophiles. This reactivity makes it a useful handle for introducing additional functional groups or extending the molecular structure.

Carboxamide Group Transformations

The carboxamide group (−CONH₂) at position 3 can undergo dehydration to form nitriles, hydrolysis to form carboxylic acids, or reduction to form amines. It can also participate in hydrogen bonding interactions, which are important for biological recognition processes and crystal packing arrangements.

Research Status and Future Directions

Current Research Gaps

There is a notable lack of comprehensive studies specifically focusing on 1-formylpiperidine-3-carboxamide in the available literature. Key areas requiring further research include detailed physical properties, optimized synthesis methods, comprehensive biological activity profiling, and potential applications in pharmaceutical development.

Future Research Opportunities

Future research on 1-formylpiperidine-3-carboxamide could focus on:

  • Development of efficient and scalable synthesis methods

  • Investigation of its potential as a building block in medicinal chemistry

  • Evaluation of biological activities, particularly enzyme inhibition

  • Structure-activity relationship studies comparing its activity with structurally related compounds

  • Exploration of its potential in the development of neurologically active compounds, similar to other piperidine derivatives

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator